1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
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Overview
Description
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene ring, a hydrazinylidene group, and an ethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted naphthalene or phenyl derivatives.
Scientific Research Applications
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[3-(Methanesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- 1-{2-[3-(Benzene sulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one
Uniqueness
1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is unique due to the presence of the ethenesulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
116369-72-3 |
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Molecular Formula |
C18H14N2O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(3-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3S/c1-2-24(22,23)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)21/h2-12,21H,1H2 |
InChI Key |
SHXASGFHMUNIER-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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